Boc-D-Asp(Ofm)-OH
Overview
Description
Boc-D-Asp(Ofm)-OH, also known as tert-butoxycarbonyl-D-aspartic acid beta-(9-fluorenylmethyl) ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 9-fluorenylmethyl (Ofm) ester protecting group on the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Asp(Ofm)-OH typically involves the protection of the amino and carboxyl groups of D-aspartic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step results in the formation of Boc-D-Asp. The carboxyl group is then protected by reacting Boc-D-Asp with 9-fluorenylmethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Asp(Ofm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Ofm protecting groups can be removed under mild acidic and basic conditions, respectively.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane, while the Ofm group is removed using piperidine in dimethylformamide (DMF).
Coupling: Coupling reactions are carried out in the presence of coupling agents such as DCC or DIC, often in solvents like DMF or dichloromethane.
Major Products Formed
Deprotection: Removal of the Boc group yields D-Asp(Ofm)-OH, and subsequent removal of the Ofm group yields D-aspartic acid.
Coupling: Coupling with other amino acids or peptides results in the formation of longer peptide chains.
Scientific Research Applications
Boc-D-Asp(Ofm)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: this compound is used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Boc-D-Asp(Ofm)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Ofm protecting groups prevent unwanted side reactions during the synthesis process. Upon deprotection, the free amino and carboxyl groups of D-aspartic acid can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
Boc-D-Asp(Ofm)-OH is similar to other protected amino acid derivatives such as:
Boc-D-Asp(OBzl)-OH: This compound has a benzyl ester protecting group instead of the Ofm group.
Boc-L-Asp(Ofm)-OH: This compound is the L-isomer of this compound.
Fmoc-D-Asp(Ofm)-OH: This compound has a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group.
Uniqueness
This compound is unique due to its specific combination of protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial for the sequential addition of amino acids.
Properties
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLRMCFWGFPSLT-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135877 | |
Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301135877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123417-19-6 | |
Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123417-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(9H-Fluoren-9-ylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301135877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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